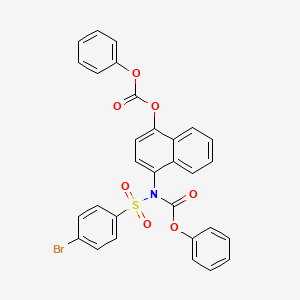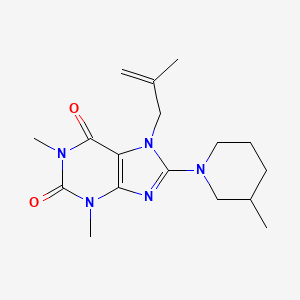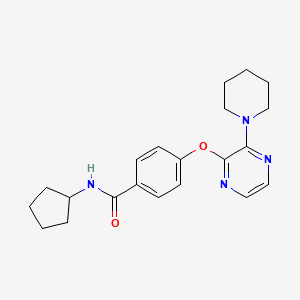
1-(3,4-Dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3,4-Dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylic acid group. The presence of the dichlorophenyl group suggests that it might have properties similar to other dichlorophenyl compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy, and computational methods like DFT calculations .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and functional groups. For instance, the Suzuki–Miyaura coupling reaction is commonly used in the synthesis of compounds containing aryl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. For example, its solubility might be determined using solubility tests, and its melting and boiling points might be determined using thermal analysis .Scientific Research Applications
Biomass-Derived Levulinic Acid in Drug Synthesis
Levulinic acid (LEV), derived entirely from biomass, showcases the potential for sustainable drug synthesis. It possesses carbonyl and carboxyl groups, making it a versatile precursor for synthesizing a wide array of chemicals, including medicinally active functional groups like indole and pyridazine. LEV's application extends to cancer treatment, medical materials, and as a linker in pharmaceutical intermediates, demonstrating a cleaner, cost-effective approach to drug synthesis (Zhang et al., 2021).
Quinazolines and Pyrimidines in Optoelectronic Materials
Research on quinazolines and pyrimidines highlights their broad spectrum of biological activities and applications in optoelectronics. The incorporation of these compounds into π-extended conjugated systems is valuable for creating novel optoelectronic materials. This includes applications in organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors (Lipunova et al., 2018).
Biologically Active Compounds of Plants
Natural carboxylic acids, derived from plants, are known for their antioxidant, antimicrobial, and cytotoxic activities. The review discusses the impact of structural differences on the bioactivity of selected carboxylic acids, such as benzoic, cinnamic, and caffeic acids. This study sheds light on the correlations between the structure of carboxylic acids and their biological activities, highlighting their potential in pharmaceutical applications (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition by Carboxylic Acids
This review focuses on the inhibitory effects of carboxylic acids on microbes used in biorenewable chemical production. It explores the impact of these acids on cell membrane integrity and microbial internal pH, aiming to identify metabolic engineering strategies to enhance microbial robustness. The insights into the mechanisms of biocatalyst inhibition by carboxylic acids could inform the development of more efficient processes for producing biorenewable chemicals (Jarboe et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c12-7-2-1-6(5-8(7)13)15-10(16)4-3-9(14-15)11(17)18/h1-2,5H,3-4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEAVZCIRKMNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Ethoxycarbonyl)-1-benzothiophen-7-yl]boronic acid](/img/structure/B2811489.png)
![1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine](/img/structure/B2811490.png)
![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] (E)-3-quinolin-8-ylprop-2-enoate](/img/structure/B2811491.png)

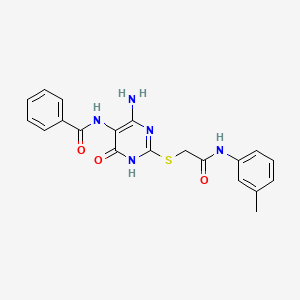
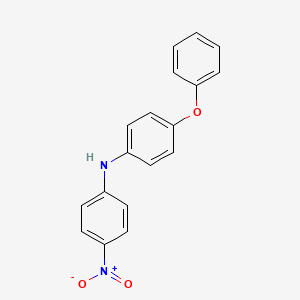
![3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one](/img/structure/B2811497.png)


![2-[2-(1-Aminoethyl)-3-fluorophenoxy]ethanol](/img/structure/B2811501.png)
